![molecular formula C7H9N2NaO2S B1406659 Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1803598-34-6](/img/structure/B1406659.png)
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazole carboxylates. It has a molecular weight of 208.22 . The IUPAC name for this compound is sodium 5-(tert-butyl)-1,3,4-thiadiazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a salt . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Antifungal Applications
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate: has shown promising results in antifungal applications. Derivatives of 1,3,4-thiadiazole have been synthesized and tested against various fungal pathogens. For instance, some compounds have exhibited significant bioactivities against Phytophthora infestans , with efficacy surpassing that of traditional fungicides .
Antibacterial Properties
This compound also plays a role in antibacterial research. Studies have indicated that 1,3,4-thiadiazole derivatives can inhibit the growth of bacteria such as Xanthomonas oryzae and Xanthomonas campestris , which are known to cause plant diseases . The antibacterial activity extends to human pathogens, providing a potential avenue for developing new antibiotics.
Agricultural Chemistry
In agriculture, Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can be used to synthesize pesticides. Its derivatives have been used to create compounds with plant growth-regulating properties, offering an alternative to traditional pesticides and contributing to sustainable farming practices .
Corrosion Inhibition
The compound has applications in materials science, particularly in corrosion inhibition. It has been used to prevent the corrosion of metals in various environments, which is crucial for extending the lifespan of metal structures and components .
DNA Interaction Studies
Research has shown that 1,3,4-thiadiazole derivatives can interact with DNA, which is essential for understanding the mechanism of action of potential drugs. This interaction is studied using spectroscopic methods, providing insights into how these compounds can be used in therapeutic applications .
Anticancer Research
The structural motif of 1,3,4-thiadiazole is present in many compounds with anticancer properties. Research into Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate could lead to the development of new anticancer agents, expanding the arsenal of drugs available for cancer treatment .
Anti-Epileptic Potential
Compounds containing the 1,3,4-thiadiazole scaffold have shown anti-epileptic properties. This opens up possibilities for the compound to be used in the synthesis of new medications for the treatment of epilepsy .
Antidiabetic Activity
Lastly, the 1,3,4-thiadiazole structure is associated with antidiabetic activity. By exploring the applications of Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate in this field, researchers could potentially develop novel treatments for diabetes .
Mechanism of Action
Target of Action
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a complex compound with a unique structure It is known that thiadiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiadiazole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that thiadiazole derivatives can have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
sodium;5-tert-butyl-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXUXGVDFEKBJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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